Anemarsaponin B
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Overview
Description
Anemarsaponin B is a steroidal saponin compound isolated from the rhizomes of Anemarrhena asphodeloides, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anemarsaponin B involves the extraction of the rhizomes of Anemarrhena asphodeloides. The process typically includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification processes as those used in laboratory settings. The scalability of these methods would depend on optimizing extraction efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: Anemarsaponin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.
Scientific Research Applications
Chemistry: Used as a model compound for studying saponin chemistry and its interactions with other molecules.
Medicine: Potential therapeutic agent for conditions like acute pancreatitis and certain cancers
Industry: Possible applications in the pharmaceutical industry for developing new drugs and therapeutic agents.
Mechanism of Action
Anemarsaponin B exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Modulates the MAPK pathway, reducing the expression of pro-inflammatory cytokines.
Anti-cancer: Inhibits the PI3K/AKT/mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Other Pathways: May interact with other signaling pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Anemarsaponin B is part of a family of steroidal saponins, which includes:
- Timosaponin D
- Timosaponin E1
- This compound II
Uniqueness: this compound is unique due to its specific structural features and its potent biological activities. Compared to other saponins, it has shown significant anti-inflammatory and anti-cancer properties, making it a promising candidate for further research and development .
Biological Activity
Anemarsaponin B (ASB), a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, has garnered attention for its diverse biological activities, particularly its anti-inflammatory and potential therapeutic effects. This article delves into the biological activity of ASB, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its steroidal structure, which contributes to its biological activity. The compound is soluble in various organic solvents such as DMSO and methanol, making it suitable for in vitro studies.
Anti-Inflammatory Effects
Mechanism of Action
ASB has been shown to exert significant anti-inflammatory effects in various experimental models. A key study demonstrated that ASB inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophages. The mechanism involves the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) through the inhibition of nuclear factor-kappa B (NF-κB) transcriptional activity. This inhibition is believed to occur via the p38 MAP kinase pathway, which plays a crucial role in inflammatory responses .
Table 1: Summary of Anti-Inflammatory Effects of this compound
Parameter | Effect | Mechanism |
---|---|---|
iNOS Expression | Decreased | Inhibition of NF-κB |
COX-2 Expression | Decreased | Inhibition of NF-κB |
TNF-α Production | Reduced | Blockage of pro-inflammatory signaling |
IL-6 Production | Reduced | Blockage of pro-inflammatory signaling |
NF-κB Activity | Inhibited | Suppression via p38 MAPK pathway |
Pharmacological Studies
Recent studies have explored ASB's pharmacological potential beyond anti-inflammatory effects. For instance, ASB has been implicated in mitigating acute pancreatitis damage in mice by reducing apoptosis and modulating the MAPK pathway. This suggests a broader therapeutic potential for ASB in managing inflammatory diseases .
Case Study: Acute Pancreatitis
A study involving mice models demonstrated that treatment with ASB significantly reduced markers of inflammation and apoptosis during acute pancreatitis. The findings indicated that ASB could be a promising candidate for further clinical investigation in treating pancreatic inflammation .
CYP450 Interaction Studies
In addition to its anti-inflammatory properties, ASB has been investigated for its interactions with cytochrome P450 enzymes, which are critical for drug metabolism. Anemarsaponin BII, a related compound, was found to inhibit the activity of several CYP450 isoforms, including CYP3A4, CYP2D6, and CYP2E1. This inhibition raises concerns about potential drug-drug interactions when ASB is co-administered with other medications metabolized by these enzymes .
Table 2: Inhibitory Effects of Anemarsaponin BII on CYP450 Isoforms
CYP450 Isoform | IC50 Value (μM) | Inhibition Type |
---|---|---|
CYP3A4 | 13.67 | Non-competitive |
CYP2D6 | 16.26 | Competitive |
CYP2E1 | 19.72 | Competitive |
Properties
CAS No. |
139051-27-7 |
---|---|
Molecular Formula |
C45H74O18 |
Molecular Weight |
903.1 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3/t19?,21?,22?,23?,24?,25?,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-/m0/s1 |
InChI Key |
ROHLIYKWVMBBFX-DWGYQJTISA-N |
Isomeric SMILES |
CC1=C(O[C@@H]2[C@H]1[C@]3(CCC4C(C3C2)CCC5[C@@]4(CCC(C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)CCC(C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O |
Origin of Product |
United States |
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